6H-Pyrazolo[3,4-d]pyrimidine
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Overview
Description
6H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties . Its unique structure, which combines a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrazolo[3,4-d]pyrimidine typically involves the condensation of hydrazines with β-keto esters to form pyrazol-3-ones, which are then cyclized with formimidate derivatives . For example, phenyl hydrazines can be condensed with ethyl acetoacetate to yield phenyl-3H-pyrazol-3-ones, which are then treated with formimidate derivatives in the presence of hydrazine hydrate to form the desired pyrazolo[3,4-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6H-Pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown promise as an anticancer agent, particularly in inhibiting protein kinases involved in cell proliferation.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have confirmed its ability to form hydrogen bonds with key amino acids in the active sites of these enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Purines: Structurally related compounds that also exhibit a wide range of biological activities.
Uniqueness
6H-Pyrazolo[3,4-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering opportunities for the development of novel therapeutics with improved efficacy and selectivity.
Properties
CAS No. |
271-77-2 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
6H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-2H,3H2 |
InChI Key |
JWLZNLNXBPRJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CN=NC2=N1 |
Origin of Product |
United States |
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